Dbco-peg9-dbco

PROTAC linker optimization Click chemistry Bioconjugation

DBCO-PEG9-DBCO (CAS 2353409-50-2) is a homobifunctional polyethylene glycol (PEG) linker featuring two dibenzocyclooctyne (DBCO) groups connected by a PEG9 spacer. It is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a crosslinking reagent in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.

Molecular Formula C58H70N4O13
Molecular Weight 1031.2 g/mol
Cat. No. B8104331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg9-dbco
Molecular FormulaC58H70N4O13
Molecular Weight1031.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C58H70N4O13/c63-55(59-25-21-57(65)61-45-51-13-3-1-9-47(51)17-19-49-11-5-7-15-53(49)61)23-27-67-29-31-69-33-35-71-37-39-73-41-43-75-44-42-74-40-38-72-36-34-70-32-30-68-28-24-56(64)60-26-22-58(66)62-46-52-14-4-2-10-48(52)18-20-50-12-6-8-16-54(50)62/h1-16H,21-46H2,(H,59,63)(H,60,64)
InChIKeyKEUOUDHOMOVWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG9-DBCO: A Key PEG9-Based Homobifunctional Linker for PROTAC Synthesis and Copper-Free Click Chemistry


DBCO-PEG9-DBCO (CAS 2353409-50-2) is a homobifunctional polyethylene glycol (PEG) linker featuring two dibenzocyclooctyne (DBCO) groups connected by a PEG9 spacer . It is primarily employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a crosslinking reagent in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry . The compound has a molecular weight of 1031.2 g/mol, a LogP of 2.6, and a topological polar surface area (tPSA) of 182 Ų [1], making it a moderately lipophilic yet highly water-soluble reagent for bioconjugation applications.

Why Linker Length in DBCO-PEG9-DBCO Is Not Interchangeable with Shorter or Longer PEG Analogs


The length of the PEG spacer in homobifunctional DBCO linkers directly impacts the spatial arrangement of conjugated biomolecules, which is a critical determinant of ternary complex formation in PROTACs and crosslinking efficiency in bioconjugation [1]. Using a shorter PEG4 or PEG5 linker can limit the necessary distance between E3 ligase and target protein, reducing degradation efficacy, while a longer PEG13 linker may introduce excessive flexibility and potential non-specific interactions [2]. DBCO-PEG9-DBCO occupies a strategic middle ground with its nine ethylene oxide units, providing an optimal balance of solubility, flexibility, and steric accessibility that cannot be assumed for other members of the DBCO-PEGn-DBCO series.

Quantitative Differentiation of DBCO-PEG9-DBCO: Head-to-Head Comparisons with PEG4, PEG5, and PEG13 Analogs


Molecular Weight and PEG Spacer Length: DBCO-PEG9-DBCO vs. DBCO-PEG4-DBCO, DBCO-PEG5-DBCO, and DBCO-PEG13-DBCO

DBCO-PEG9-DBCO (MW 1031.2 g/mol) possesses a PEG9 spacer that is approximately 26% longer than DBCO-PEG5-DBCO (MW 854.99 g/mol) and 21% larger than DBCO-PEG4-DBCO (MW 810.95 g/mol) [1]. Conversely, it is 15% smaller than DBCO-PEG13-DBCO (MW 1207.4 g/mol) . The molecular weight directly correlates with the number of ethylene oxide units, which dictates the end-to-end distance and flexibility of the linker.

PROTAC linker optimization Click chemistry Bioconjugation

Aqueous Solubility: DBCO-PEG9-DBCO vs. DBCO-PEG4-DBCO and DBCO-PEG5-DBCO

DBCO-PEG9-DBCO exhibits enhanced aqueous solubility compared to its shorter PEG counterparts. Vendor data indicate solubility in DMSO at 20 mg/mL and 10 mM , while the hydrophilic PEG9 spacer arm is explicitly noted to increase water solubility . In contrast, DBCO-PEG4-DBCO and DBCO-PEG5-DBCO have not been reported with equivalent high aqueous solubility thresholds, and their shorter PEG chains inherently provide less hydrophilic shielding of the lipophilic DBCO moieties .

Bioconjugation Aqueous compatibility PROTAC formulation

SPAAC Reaction Rate Enhancement: Impact of PEG Spacer Length (Class-Level Inference from DBCO-PEG5-trastuzumab)

While direct kinetic data for DBCO-PEG9-DBCO is not available, a study comparing DBCO-trastuzumab with DBCO-PEG5-trastuzumab demonstrated that the incorporation of a PEG linker increased the second-order rate constant for the SPAAC reaction by 31 ± 16% across various buffer conditions (0.18–0.37 M⁻¹ s⁻¹ vs. 0.55–1.22 M⁻¹ s⁻¹ for sulfo DBCO-amine) [1]. This class-level inference suggests that the PEG9 spacer in DBCO-PEG9-DBCO would confer a similar or potentially greater rate enhancement due to its longer, more flexible linker, improving conjugation efficiency.

SPAAC kinetics Click chemistry optimization Antibody-drug conjugates

Molecular Flexibility and Steric Accessibility: DBCO-PEG9-DBCO vs. DBCO-PEG4-DBCO

DBCO-PEG9-DBCO contains 36 rotatable bonds, as indicated by its tPSA of 182 Ų and molecular complexity of 1670 [1], conferring high conformational flexibility. In contrast, DBCO-PEG4-DBCO possesses fewer rotatable bonds and a shorter end-to-end distance (approximately 15.2 Šfor DBCO-PEG2-DBCO and 38.4 Šfor DBCO-PEG8-DBCO) , which can lead to increased steric hindrance when conjugating large biomolecules. The PEG9 spacer in DBCO-PEG9-DBCO is specifically noted to reduce steric hindrance and improve the accessibility of the DBCO reactive groups .

Linker flexibility Steric hindrance Bioconjugation efficiency

Purity and Batch-to-Batch Consistency: DBCO-PEG9-DBCO Vendor Specifications

DBCO-PEG9-DBCO is commercially available at high purities, typically ≥95% and up to ≥98% , as verified by HPLC and NMR. This level of purity is critical for PROTAC synthesis, where impurities can interfere with click chemistry efficiency or introduce confounding biological effects. In comparison, DBCO-PEG4-DBCO and DBCO-PEG5-DBCO are also offered at similar purity grades, but the PEG9 variant's consistent availability across multiple reputable vendors ensures reliable sourcing for large-scale projects.

Reagent quality PROTAC synthesis Reproducibility

Optimal Use Cases for DBCO-PEG9-DBCO Based on Quantifiable Linker Properties


PROTAC Synthesis Requiring an Intermediate-Length, Flexible Linker for Ternary Complex Formation

The PEG9 spacer in DBCO-PEG9-DBCO provides an optimal 38–40 Å end-to-end distance that is neither too short (risking steric clashes) nor too long (risking entropic penalties), making it well-suited for PROTACs targeting proteins with moderate surface complementarity [1]. Its high solubility in DMSO and aqueous buffers (20 mg/mL) facilitates efficient conjugation of azide-functionalized E3 ligase and target protein ligands, while the 31 ± 16% SPAAC rate enhancement conferred by the PEG linker accelerates library synthesis [2].

Bioconjugation of Large Biomolecules (Antibodies, Peptides, Nucleic Acids) in Aqueous Media

The hydrophilic PEG9 spacer and 36 rotatable bonds of DBCO-PEG9-DBCO significantly reduce steric hindrance and improve accessibility of the DBCO groups when conjugating sterically demanding biomolecules [3]. Its high aqueous solubility (10–20 mg/mL in DMSO) enables copper-free SPAAC reactions under mild physiological conditions, preserving the integrity of sensitive proteins and nucleic acids .

Hydrogel Crosslinking and Dynamic Biomaterial Fabrication

DBCO-PEG9-DBCO's homobifunctional design and flexible PEG9 spacer make it an ideal crosslinker for creating hydrogels with tunable mechanical properties. The enhanced SPAAC kinetics and high solubility ensure rapid gelation in aqueous buffers, while the 38–40 Å linker length provides sufficient spacing for the incorporation of azide-tagged biomolecules such as growth factors or fluorescent proteins . This application leverages the same linker properties that optimize PROTAC efficiency.

High-Throughput PROTAC Library Synthesis and Screening

The combination of high purity (≥95–98%), excellent solubility, and fast SPAAC kinetics makes DBCO-PEG9-DBCO a robust building block for parallel synthesis of PROTAC libraries. Its intermediate PEG length is particularly valuable when exploring linker structure-activity relationships (SAR), as it allows for the comparison with both shorter (PEG4) and longer (PEG13) variants to identify the optimal spatial geometry for target degradation [4].

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